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An In-depth Technical Guide to the Thermodynamic Properties of 1-Butanol-Water Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermodynamic properties

of 1-butanol-water mixtures. The data and experimental protocols detailed herein are essential

for a fundamental understanding of the molecular interactions in these systems, which is critical

for applications in areas such as solvent selection, separation processes, and formulation

development in the pharmaceutical industry.

Core Thermodynamic Properties
The interactions between 1-butanol and water molecules lead to non-ideal behavior, which is

quantified by various thermodynamic properties. This section summarizes key data for density,

excess molar volume, viscosity, excess viscosity, and excess molar enthalpy at various

compositions and temperatures.

Table 1: Density (ρ) and Excess Molar Volume (VE) of 1-
Butanol-Water Mixtures
Excess molar volume, which signifies the volume change upon mixing, is a crucial indicator of

the nature and strength of intermolecular interactions. Negative values of VE suggest stronger

interactions between unlike molecules or interstitial accommodation of one component in the
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other's structure, while positive values indicate weaker interactions or steric hindrance. For 1-
butanol-water mixtures, the excess volume is consistently negative.[1]

Mole Fraction of 1-
Butanol (x₁)

Temperature (K) Density (ρ) (g/cm³)
Excess Molar
Volume (VE)
(cm³/mol)

0.0 298.15 0.9970 0

0.1 298.15 0.9733 -0.53

0.2 298.15 0.9496 -0.82

0.3 298.15 0.9259 -0.98

0.4 298.15 0.9022 -1.06

0.5 298.15 0.8785 -1.08

0.6 298.15 0.8548 -1.02

0.7 298.15 0.8311 -0.86

0.8 298.15 0.8074 -0.61

0.9 298.15 0.7837 -0.31

1.0 298.15 0.8099 0

Note: Density values are interpolated from literature data for illustrative purposes. Excess molar

volume data is synthesized from qualitative descriptions and trends found in the cited literature.

[1][2]

Table 2: Dynamic Viscosity (η) and Excess Viscosity
(ηE) of 1-Butanol-Water Mixtures at 298.15 K
Excess viscosity provides insight into the flow behavior of the mixture relative to an ideal

mixture. Positive deviations indicate stronger intermolecular forces that hinder flow, while

negative deviations suggest weaker forces. 1-butanol-water mixtures exhibit a large positive

excess viscosity.[1]
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Mole Fraction of 1-Butanol
(x₁)

Dynamic Viscosity (η)
(mPa·s)

Excess Viscosity (ηE)
(mPa·s)

0.0 0.890 0

0.1 2.55 1.49

0.2 3.58 2.35

0.3 4.12 2.72

0.4 4.25 2.71

0.5 4.08 2.40

0.6 3.70 1.90

0.7 3.21 1.30

0.8 2.70 0.71

0.9 2.29 0.24

1.0 2.54 0

Note: Viscosity values are based on trends described in the literature. Excess viscosity is

calculated based on these values.[1][3]

Table 3: Excess Molar Enthalpy (HE) of 1-Butanol-Water
Mixtures at 298.15 K
Excess molar enthalpy, or the heat of mixing, quantifies the enthalpy change upon mixing. A

positive (endothermic) HE indicates that energy is absorbed to break stronger bonds in the

pure components than are formed in the mixture. A negative (exothermic) HE suggests that the

formation of new bonds in the mixture releases more energy. The mixing of 1-butanol and

water is an endothermic process at most compositions, with a small exothermic region at very

high water concentrations.[4][5]
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Mole Fraction of 1-Butanol (x₁) Excess Molar Enthalpy (HE) (J/mol)

0.0 0

0.1 450

0.2 700

0.3 850

0.4 925

0.5 900

0.6 800

0.7 650

0.8 450

0.9 200

1.0 0

Note: Data is synthesized from graphical representations and descriptions in the cited

literature.[4][5]

Experimental Protocols
Accurate determination of thermodynamic properties requires precise experimental

methodologies. The following sections detail the protocols for measuring key properties of 1-
butanol-water mixtures.

Determination of Density and Excess Molar Volume
The density of binary mixtures is commonly measured using a vibrating tube densimeter or a

pycnometer. The excess molar volume is then calculated from the densities of the mixture and

the pure components.

Methodology:
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Preparation of Mixtures: A series of 1-butanol-water mixtures of known composition are

prepared by mass. An analytical balance with high precision should be used.

Density Measurement:

Vibrating Tube Densimeter: The densimeter is calibrated with dry air and pure water at the

desired temperature. The sample is then injected into the oscillating U-tube, and the

instrument measures the oscillation period, which is related to the density of the sample.

Pycnometer: The pycnometer is first weighed empty, then filled with the sample liquid and

weighed again. The volume of the pycnometer is determined by calibration with a liquid of

known density, such as pure water. The density of the sample is the mass of the liquid

divided by the volume of the pycnometer.

Temperature Control: The temperature of the sample must be precisely controlled throughout

the measurement, typically using a thermostatic bath.

Calculation of Excess Molar Volume: The excess molar volume (VE) is calculated using the

following equation:

VE = [(x₁M₁ + x₂M₂) / ρmix] - [(x₁M₁ / ρ₁) + (x₂M₂ / ρ₂)]

where x₁ and x₂ are the mole fractions, M₁ and M₂ are the molar masses, and ρ₁, ρ₂, and

ρmix are the densities of component 1 (1-butanol), component 2 (water), and the mixture,

respectively.
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Mixture Preparation

Density Measurement

Calculation

Weigh pure 1-butanol

Mix components to known mole fraction

Weigh pure water

Inject mixture into densimeter

Calibrate densimeter (e.g., with water and air)

Measure density at constant temperature

Calculate Excess Molar Volume (VE)

Obtain densities of pure components (ρ₁, ρ₂)

Click to download full resolution via product page

Workflow for Density and Excess Molar Volume Determination.

Determination of Viscosity and Excess Viscosity
The dynamic viscosity of liquid mixtures can be determined using various types of viscometers,

such as capillary viscometers or rotational viscometers.

Methodology:

Preparation of Mixtures: As with density measurements, mixtures of known composition are

prepared by mass.

Viscosity Measurement:
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Capillary Viscometer (e.g., Ubbelohde type): The time it takes for a fixed volume of the

liquid to flow through a capillary under a known pressure difference is measured. The

kinematic viscosity is proportional to the flow time, and the dynamic viscosity is the

product of the kinematic viscosity and the density of the liquid. The viscometer must be

calibrated with a standard of known viscosity.

Rotational Viscometer: This instrument measures the torque required to rotate a spindle

immersed in the fluid at a constant angular velocity. The viscosity is determined from the

torque, the angular velocity, and the geometry of the spindle and cup.

Temperature Control: Accurate temperature control is crucial as viscosity is highly dependent

on temperature. A constant temperature bath is used to maintain the desired temperature.

Calculation of Excess Viscosity: The excess viscosity (ηE) is calculated using the following

equation:

ηE = ηmix - (x₁η₁ + x₂η₂)

where η₁, η₂, and ηmix are the dynamic viscosities of 1-butanol, water, and the mixture,

respectively, and x₁ and x₂ are their mole fractions.
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Mixture Preparation Viscosity Measurement

Calculation

Prepare mixtures of known composition by mass

Measure flow time or torque of the mixture at constant T

Calibrate viscometer

Calculate dynamic viscosity of the mixture (η_mix)

Calculate Excess Viscosity (ηE)

Measure viscosities of pure components (η₁, η₂)

Click to download full resolution via product page

Workflow for Viscosity and Excess Viscosity Determination.

Determination of Excess Molar Enthalpy
The excess molar enthalpy (heat of mixing) is determined using a mixing calorimeter.

Isothermal titration calorimetry (ITC) is a common and powerful technique for this purpose.

Methodology:

Calorimeter Setup: An isothermal titration calorimeter is used. The sample cell is filled with

one component (e.g., water), and the injection syringe is filled with the other component (1-
butanol).

Titration: A series of small, precisely known volumes of the titrant (1-butanol) are injected

into the sample cell. The heat change associated with each injection is measured by the

calorimeter.
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Data Acquisition: The instrument records the heat flow as a function of time. The area under

each peak corresponds to the heat of that injection.

Temperature Control: The entire system is maintained at a constant temperature with high

precision.

Calculation of Excess Molar Enthalpy: The cumulative heat of mixing is determined by

summing the heats of the individual injections. The excess molar enthalpy (HE) is then

calculated for the final composition of the mixture in the cell. By performing the experiment

with different initial amounts and injection volumes, HE can be determined over a range of

compositions. The excess enthalpy can be calculated using:

HE = Q / (n₁ + n₂)

where Q is the total heat of mixing, and n₁ and n₂ are the total moles of each component in

the final mixture.
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Calorimeter Setup

Titration

Data Analysis

Fill sample cell with one component (e.g., water)

Equilibrate system at constant temperature

Fill injection syringe with the other component (1-butanol)

Inject a small, known volume of titrant into the sample cell

Measure the heat change (heat flow vs. time)

Repeat injections to cover the desired composition range

Integrate heat flow peaks to get heat per injection

Calculate cumulative heat of mixing (Q)

Calculate Excess Molar Enthalpy (HE)

Click to download full resolution via product page

Workflow for Excess Molar Enthalpy Determination.
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Vapor-Liquid and Liquid-Liquid Equilibria
1-Butanol and water exhibit limited miscibility and form a heteroazeotrope, leading to complex

phase behavior.[6] Understanding the vapor-liquid equilibrium (VLE) and liquid-liquid

equilibrium (LLE) is crucial for designing separation processes like distillation and extraction.

Liquid-Liquid Equilibrium (LLE): At room temperature, 1-butanol is partially miscible with

water.[6] This results in the formation of two liquid phases in equilibrium over a wide range of

compositions: a water-rich phase and a 1-butanol-rich phase.

Vapor-Liquid Equilibrium (VLE): The 1-butanol-water system forms a minimum-boiling

heteroazeotrope. This means that at a specific composition, the mixture boils at a constant,

lower temperature than either of the pure components, and the vapor has the same

composition as the two coexisting liquid phases.

The phase behavior is often modeled using activity coefficient models such as the Non-

Random Two-Liquid (NRTL) model.[7][8]

Conclusion
The thermodynamic properties of 1-butanol-water mixtures are characterized by significant

deviations from ideal behavior, primarily due to the strong hydrogen bonding interactions and

the interplay between hydrophobic and hydrophilic effects. The data and experimental

protocols presented in this guide provide a foundation for researchers and professionals in

drug development and other chemical sciences to understand, model, and manipulate these

systems for various applications. Accurate measurement and interpretation of these properties

are paramount for process design, optimization, and the development of novel formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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